5-(benzylamino)dihydropyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-(benzylamino)dihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzylamino)dihydropyrimidine-2,4(1H,3H)-dione can be achieved through a multi-step process. One common method involves the Biginelli reaction, which is a three-component condensation reaction of an aldehyde, a β-ketoester, and urea . The reaction is typically carried out under acidic conditions, often using hydrochloric acid or acetic acid as the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity.
Chemical Reactions Analysis
Types of Reactions
5-(benzylamino)dihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted dihydropyrimidines and pyrimidine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds.
Scientific Research Applications
5-(benzylamino)dihydropyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Medicine: It is explored for its potential use in drug development, particularly as inhibitors of specific enzymes and receptors.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(benzylamino)dihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrazolo[3,4-d]pyrimidine: Exhibits potent inhibitory activity against cyclin-dependent kinases.
Pyrimidino[4,5-d][1,3]oxazine: Used in the synthesis of various bioactive compounds.
Uniqueness
5-(benzylamino)dihydropyrimidine-2,4(1H,3H)-dione is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C11H13N3O2 |
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Molecular Weight |
219.24 g/mol |
IUPAC Name |
5-(benzylamino)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H13N3O2/c15-10-9(7-13-11(16)14-10)12-6-8-4-2-1-3-5-8/h1-5,9,12H,6-7H2,(H2,13,14,15,16) |
InChI Key |
JEQUYTQGDNXZPV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC(=O)N1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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